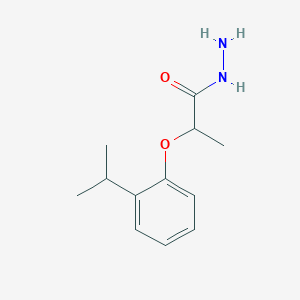

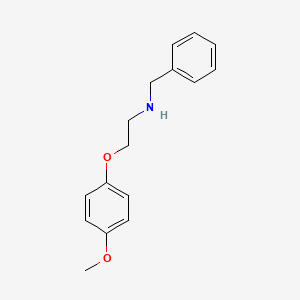

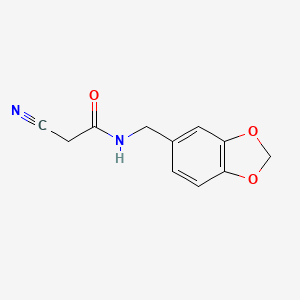

N-(2-aminoethyl)-4-methoxybenzamide

Descripción general

Descripción

The compound "N-(2-aminoethyl)-4-methoxybenzamide" is not directly mentioned in the provided papers, but there are several closely related compounds that share structural similarities. These compounds exhibit a range of biological activities, including antiemetic, parasympathomimetic, gastroprokinetic, and anticancer activities. The structural analogs often contain a methoxybenzamide moiety with various substitutions on the nitrogen atom of the amide group and on the benzene ring .

Synthesis Analysis

The synthesis of related compounds involves multiple steps, including condensation reactions, directed metalation, and esterification processes. For instance, the synthesis of a compound with a chlorothienopyrimidinyl moiety involved condensation of 3-methoxybenzoic acid with an ethane-1,2-diamine derivative . Another example is the directed metalation of N-tert-butyl-N-methyl-2-methoxybenzamide, which was used to introduce a methyl group in the ortho position of the benzene ring .

Molecular Structure Analysis

The molecular structures of these compounds have been analyzed using various techniques, including X-ray crystallography and density functional theory (DFT). The crystal structure of one compound was determined to belong to the tetragonal system, and the optimized geometric bond lengths and angles were compared with X-ray diffraction values . Another study reported the crystal structure of two polymorphs of a related compound, highlighting differences in molecular conformations and packing .

Chemical Reactions Analysis

The chemical reactivity of these compounds is influenced by their functional groups and the electronic effects of substituents. For example, the presence of an amino group can facilitate reactions such as hydrogenation, as seen in the synthesis of a sulfonated phenylbenzamide derivative . The reactivity of these compounds under different conditions can lead to the formation of various products with potential biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds, such as density, refractive index, molar refractivity, and polarizability, have been studied. The molar refractivity and polarizability of a related antiemetic drug were calculated from density and refractive index data, showing stronger polarizability effects with an increase in drug concentration . These properties are crucial for understanding the interaction of the compounds with biological targets and their pharmacokinetic profiles.

Aplicaciones Científicas De Investigación

Metabolic Transformation Studies

N-(2-aminoethyl)-4-methoxybenzamide and its derivatives have been studied for their metabolic transformation in biological systems. For instance, Cowan, Huizing, and Beckett (1976) identified four new metabolic products of metoclopramide, a drug closely related to N-(2-aminoethyl)-4-methoxybenzamide, using mass spectrometry. They studied the transformation of metoclopramide in liver microsomal preparations, indicating the metabolic pathways of similar compounds (Cowan, Huizing, & Beckett, 1976).

Physical Property Analysis

Research by Sawale, Kalyankar, George, and Deosarkar (2016) focused on the molar refraction and polarizability of metoclopramide hydrochloride monohydrate, a derivative of N-(2-aminoethyl)-4-methoxybenzamide. They measured the density and refractive index of the drug in various solutions, providing insights into its physical properties, which are relevant for the development and optimization of pharmaceutical formulations (Sawale, Kalyankar, George, & Deosarkar, 2016).

Molecular Structure and Interactions

The study of molecular structure and interactions is another area of interest. For example, Karabulut et al. (2014) explored the molecular structure of N-3-hydroxyphenyl-4-methoxybenzamide through acylation reactions. They used X-ray diffraction and DFT calculations to evaluate the influence of intermolecular interactions on molecular geometry, crucial for understanding the chemical behavior and potential applications of N-(2-aminoethyl)-4-methoxybenzamide derivatives (Karabulut et al., 2014).

Synthesis and Chemical Reactions

The synthesis and chemical reactions involving N-(2-aminoethyl)-4-methoxybenzamide derivatives are also key areas of research. Li et al. (2019) described a Rh(III)-catalyzed reaction of N-methoxybenzamides, which are related to N-(2-aminoethyl)-4-methoxybenzamide, demonstrating a method to create complex molecular architectures from simple starting materials (Li et al., 2019).

Propiedades

IUPAC Name |

N-(2-aminoethyl)-4-methoxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2/c1-14-9-4-2-8(3-5-9)10(13)12-7-6-11/h2-5H,6-7,11H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVDTXHHGMXWCRJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)NCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60402844 | |

| Record name | N-(2-aminoethyl)-4-methoxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60402844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-aminoethyl)-4-methoxybenzamide | |

CAS RN |

65136-87-0 | |

| Record name | N-(2-aminoethyl)-4-methoxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60402844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-allyl-5-[4-(dimethylamino)phenyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1275450.png)